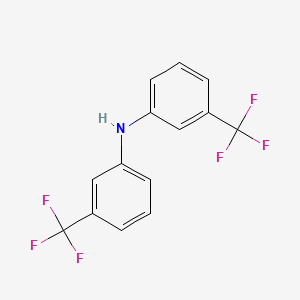

Bis(3-(trifluoromethyl)phenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6N/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20/h1-8,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXQYLJMVFBHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Pathways Involving Bis 3 Trifluoromethyl Phenyl Amine Derivatives

Mechanistic Studies of Amine Arylation Processes

The formation of carbon-nitrogen (C-N) bonds through amine arylation is a cornerstone of synthetic chemistry, and derivatives featuring the bis(3-(trifluoromethyl)phenyl)amine scaffold are synthesized and utilized in such reactions. The synthesis of the parent compound, this compound, often involves transition metal-catalyzed coupling reactions like the Buchwald-Hartwig amination or Ullmann-type couplings. The strong electron-withdrawing nature of the CF₃ groups modifies the electronic landscape of the aromatic rings, influencing their reactivity in these processes.

In a specific example, the synthesis of N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline was achieved through a double nucleophilic aromatic substitution reaction between 3,5-bis(trifluoromethyl)aniline (B1329491) and 1-fluoro-2-nitrobenzene (B31998). mdpi.comresearchgate.net This transformation highlights the capacity of the aniline (B41778) derivative to undergo multiple arylations.

Furthermore, derivatives are employed in intramolecular C-N bond-forming reactions. For instance, a sterically bulky spiro bis-lactam was synthesized via an intramolecular palladium-catalyzed Buchwald-Hartwig amination, demonstrating the utility of this mechanistic pathway in constructing complex heterocyclic systems. acs.org

Radical Reaction Pathways in Transformations

Radical mechanisms offer unique pathways for bond formation, and trifluoromethyl-containing compounds are frequently involved due to the distinct reactivity of the CF₃ group. Several transformations involving derivatives of this compound proceed through radical intermediates, often initiated by light or a redox-active catalyst.

A notable example is the bismuth-catalyzed direct C-H trifluoromethylation of heteroarenes using CF₃SO₂Cl under light irradiation. acs.org Mechanistic studies support a catalytic cycle involving an open-shell redox process at the bismuth center. The cycle is proposed to commence with the oxidative addition of CF₃SO₂Cl to a Bi(I) catalyst, forming a Bi(III) intermediate. This intermediate then undergoes a light-induced homolysis of the Bi-O bond, generating a trifluoromethyl radical (•CF₃) and sulfur dioxide (SO₂). The •CF₃ radical adds to the heteroarene, and the cycle is closed by a hydrogen atom transfer (HAT) from the resulting radical intermediate to a Bi(II) species, which rearomatizes the substrate and regenerates the active catalyst. acs.org

Visible-light has also been employed to induce an intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. This process facilitates the construction of diverse 2-trifluoromethyl-3-acylindoles through a sequential C-C and C-O bond formation cascade under mild conditions. rsc.org Similarly, a cascade reaction involving the trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles is believed to proceed through radical intermediates, initiated by the addition of a CF₃S• radical to the alkyne. beilstein-journals.org

In the realm of stereoselective synthesis, a cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed. Preliminary mechanistic studies strongly indicate a radical pathway. The introduction of a radical scavenger was found to completely inhibit the reaction. The proposed mechanism involves a single-electron transfer (SET) from a low-valent cobalt complex to the alkyl halide, generating an alkyl radical which then participates in the stereodetermining C-C bond formation. acs.org

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a powerful strategy for synthesizing cyclic molecules, and derivatives containing the trifluoromethylphenyl motif are effective substrates and precursors in these reactions. The mechanisms for these cyclizations can be diverse, including radical, electrophilic, and transition-metal-catalyzed pathways.

Radical Cyclization: As mentioned previously, visible-light can induce an intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides to afford 2-trifluoromethyl-3-acylindoles. rsc.org Another example is the cascade reaction of N-[(3-aryl)propioloyl]indoles with AgSCF₃, where the addition of a CF₃S• radical to the alkyne initiates a sequence of events, including the cyclization of the resulting vinyl radical intermediate to form pyrrolo[1,2-a]indol-3-ones. beilstein-journals.org

Electrophilic Cyclization: The synthesis of trifluoromethylthiolated quinolin-2-ones has been achieved through an electrophilic intramolecular cyclization of N-arylpropynamides. researchgate.net In this process, the reaction with trifluoromethanesulfanamide in the presence of BiCl₃ is believed to generate CF₃S-Cl in situ. This species acts as an electrophile, adding to the alkyne and triggering a 6-endo-dig cyclization to furnish the quinolinone ring system. researchgate.net

Transition-Metal-Catalyzed Cyclization: Palladium catalysis is effective for intramolecular C-N bond formation. A notable application is the synthesis of a complex spiro bis-lactam from a suitable precursor via an intramolecular Buchwald-Hartwig amination, showcasing a key cyclization step. acs.org

| Mechanism Type | Substrate/Precursor Example | Key Reagent/Condition | Product Class | Reference |

|---|---|---|---|---|

| Radical | N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides | Visible Light | 2-Trifluoromethyl-3-acylindoles | rsc.org |

| Radical | N-[(3-aryl)propioloyl]indoles | AgSCF₃, (NH₄)₂S₂O₈ | Pyrrolo[1,2-a]indol-3-ones | beilstein-journals.org |

| Electrophilic | N-Arylpropynamides | CF₃SNH₂, BiCl₃ | Trifluoromethylthiolated Quinolin-2-ones | researchgate.net |

| Pd-Catalyzed | Functionalized Amide | Pd Catalyst | Spiro bis-lactam | acs.org |

Role of Hydrogen Bonding in Catalytic and Mechanistic Pathways

The 3,5-bis(trifluoromethyl)phenyl group is a privileged structural motif in the design of organocatalysts, particularly those that operate through hydrogen bonding. rsc.orgscilit.comresearchgate.net Derivatives such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea and related bisurea compounds are powerful hydrogen-bond donors (HBDs). rsc.org Their catalytic prowess stems from their ability to activate electrophilic substrates and stabilize negatively charged intermediates or transition states through the formation of multiple hydrogen bonds. rsc.orgnih.gov

The electron-withdrawing CF₃ groups significantly increase the acidity of the N-H protons, making them more effective hydrogen-bond donors. researchgate.net In thiourea (B124793) catalysts, the 3,5-bis(trifluoromethyl)phenyl group is frequently used because it enhances catalytic activation through strong hydrogen bonding with the carbonyl group of substrates. researchgate.net Mechanistic studies combining spectroscopy and computational methods have provided evidence that even the ortho C-H bond of the trifluoromethyl-substituted phenyl ring can participate in the binding event with Lewis-basic sites, further contributing to the stability of the catalyst-substrate complex. scilit.com

In enantioselective nucleophilic fluorination reactions, BINAM-derived bisurea catalysts bearing 3,5-bis(trifluoromethyl)phenyl groups are used to bring insoluble alkali metal fluorides like CsF and KF into the organic phase. nih.gov NMR studies have shown that these catalysts form dynamically rigid, trifurcated hydrogen-bonded complexes with the fluoride (B91410) ion. acs.org This complexation not only solubilizes the fluoride but also controls its nucleophilicity and provides a defined chiral microenvironment for enantioselective delivery to the electrophile. nih.govacs.org The replacement of the 3,5-bis(trifluoromethyl)phenyl groups with less electron-deficient aryl groups was found to be detrimental to reactivity, underscoring the critical role of the electronic properties of this specific motif. acs.org

| Catalyst Type | Mechanistic Role | Key Interaction | Application Example | Reference |

|---|---|---|---|---|

| Thiourea Derivatives | Activation of electrophiles; Stabilization of anionic transition states | Double hydrogen bonding from N-H groups to substrate (e.g., carbonyl) | Aza-Henry Reaction, Michael Addition | rsc.orgresearchgate.net |

| Bisurea Derivatives | Anion binding and phase transfer; Creation of a chiral microenvironment | Multiple N-H···F⁻ hydrogen bonds | Enantioselective Nucleophilic Fluorination | nih.govacs.org |

| Thiourea Derivatives | Enhanced binding and preorganization | Participation of ortho C-H in hydrogen bonding | General Lewis base activation | scilit.com |

Stereochemical Control and Stereoselectivity in Reactions

Achieving high levels of stereochemical control is a primary objective in modern organic synthesis. The unique electronic and steric properties of the this compound framework and its derivatives are leveraged to influence the stereochemical outcome of various reactions.

A prime example is the cobalt-catalyzed enantioconvergent reductive coupling of racemic tertiary alkyl halides with isocyanates. acs.org This method produces sterically demanding α-tetrasubstituted amides with excellent enantioselectivity (up to 99% ee). The proposed mechanism suggests that a chiral cobalt complex generates an alkyl radical, which then adds to the isocyanate C=N bond. The high level of stereoselectivity is achieved in this stereodetermining addition step, where the chiral ligand environment around the cobalt center dictates the facial selectivity of the radical attack. acs.org

In the enantioselective synthesis of α-trifluoromethyl amines, catalysts incorporating the 3,5-bis(trifluoromethyl)phenyl moiety are often employed. nih.gov For instance, in aza-Henry reactions between N-Boc trifluoromethyl ketimines and nitroalkanes, a phase transfer/H-bonding catalyst based on a urea (B33335) scaffold is used. While a phenylglycinol-derived catalyst gave superior results, the comparison highlights the importance of the catalyst structure in achieving high enantioselectivity. The electronic nature imparted by the trifluoromethyl groups on the imine substrate is also critical for effective stereochemical differentiation. nih.gov

Furthermore, chiral diphosphine ligands containing a bis(trifluoromethyl)phosphine group have been synthesized from chiral precursors like (R)-BINOL. researchgate.net One such non-symmetric bisphosphine ligand, when complexed with iridium(I), was found to be highly effective in the enantioselective cycloisomerization of allenyl pyrroles, affording the product with an excellent 97:3 enantiomeric ratio. The strong s-character of the phosphorus lone pair in the P(CF₃)₂ group, evidenced by its high degree of pyramidalization and short Pd-P bond length in a palladium complex, is a direct consequence of the electron-withdrawing CF₃ groups and influences the catalytic activity and stereoselectivity. researchgate.net

Advanced Characterization Methodologies for Bis 3 Trifluoromethyl Phenyl Amine and Its Molecular Architectures

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the structural verification of synthesized molecules like Bis(3-(trifluoromethyl)phenyl)amine. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei such as ¹H (proton), ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For this compound, the ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the two phenyl rings would exhibit complex splitting patterns (multiplets) due to spin-spin coupling. A broad singlet corresponding to the N-H proton would also be anticipated, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The spectrum for this compound would show distinct signals for the aromatic carbons. The carbons directly bonded to the nitrogen and the trifluoromethyl groups would have characteristic chemical shifts. Notably, the carbon of the CF₃ group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF) nih.gov. This coupling is typically large, around 270-280 Hz. Aromatic carbons can also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single sharp signal would be expected for the six equivalent fluorine atoms of the two -CF₃ groups, as they are in identical chemical environments. The chemical shift of this signal provides a sensitive probe of the electronic environment around the trifluoromethyl group. The use of trifluoromethyl groups as ¹⁹F NMR probes is valued due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which can reveal subtle changes in the molecular environment nih.govnih.gov.

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign the ¹H and ¹³C signals and confirm the connectivity between different parts of the molecule.

While specific spectra for this compound are not detailed in the provided sources, data from analogous compounds illustrate these principles.

Table 1: NMR Data for Structurally Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) and Coupling Constants (Hz) | Solvent | Source |

|---|---|---|---|---|

| N-Phenyl-3-(trifluoromethyl)aniline | ¹³C | Signals include those for aromatic carbons and the CF₃ group. | --- | nih.gov |

| 3,5-Bis(trifluoromethyl)aniline (B1329491) | ¹³C | Aromatic carbons and a quartet for the CF₃ carbon are characteristic. | --- | nist.govsigmaaldrich.com |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. These techniques are used to identify the functional groups present in a compound.

For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands.

N-H Stretching: A moderate to sharp band around 3400 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Aromatic Stretching: Multiple sharp bands in the 3100-3000 cm⁻¹ region.

C=C Aromatic Stretching: Bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: A band in the 1350-1250 cm⁻¹ region.

C-F Stretching: Very strong and characteristic absorption bands for the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. While strong dipole changes result in intense IR bands, strong polarizability changes lead to intense Raman signals. Therefore, the symmetric vibrations of the phenyl rings and the C-F bonds might be more prominent in the Raman spectrum. Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental bands nih.gov.

Table 2: Characteristic FT-IR Bands for Related Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Diphenylamine | N-H Stretch | 3383 | rsc.org |

| 3,5-Bis(trifluoromethyl)phenylboronic Acid | C-F Stretch | 1057 (strong) | researchgate.net |

| 3,3'-bis(trifluoromethyl)benzophenone | C-F vibrations | Characteristic bands identified by FT-IR and FT-Raman. | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions. The phenyl rings and the nitrogen lone pair constitute the primary chromophores. The presence of the electron-withdrawing trifluoromethyl groups can cause a shift in the absorption maxima (either a hypsochromic/blue shift or bathochromic/red shift) compared to unsubstituted diphenylamine. Theoretical calculations can be used to predict and interpret the electronic absorption spectra nih.gov.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge (m/z) ratio, allowing for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound rsc.org.

For this compound (C₁₄H₉F₆N), the exact mass can be calculated and compared with the HRMS result for definitive identification. The mass spectrum would also show a characteristic fragmentation pattern. Common fragmentation pathways for diarylamines involve the loss of substituents or cleavage of the C-N bond. The presence of the two CF₃ groups would lead to distinct fragmentation patterns, including the loss of a CF₃ radical or HF molecule, which can be used to confirm the structure. The isotopic pattern of the molecular ion peak would further corroborate the elemental composition.

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsional angles. For this compound, this analysis would reveal the geometry around the central nitrogen atom and the orientation of the two trifluoromethylphenyl rings relative to each other.

Furthermore, X-ray diffraction elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (involving the N-H group), C-H···π interactions, and F···F interactions researchgate.net. Understanding these non-covalent forces is crucial for rationalizing the material's bulk properties. While a crystal structure for the title compound was not found in the search results, the structures of related molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety have been determined, demonstrating the utility of this technique researchgate.netmpg.deresearchgate.net. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such structural data acs.org.

Computational and Theoretical Investigations of Bis 3 Trifluoromethyl Phenyl Amine Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules, providing a balance between accuracy and computational cost. scirp.org For systems like Bis(3-(trifluoromethyl)phenyl)amine, DFT allows for detailed analysis of its geometry, reactivity, and spectroscopic characteristics. rsc.org Hybrid functionals, such as B3LYP, are commonly employed in these studies, often paired with basis sets like 6-311G++(d,p) or def2-TZVP to achieve reliable results. rsc.orgmdpi.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. scirp.org For this compound, this process involves finding the most stable arrangement of the two trifluoromethyl-substituted phenyl rings relative to the central nitrogen atom. The conformational landscape is primarily defined by the torsion angles of the phenyl rings with respect to the C-N-C plane. Theoretical optimization of similar diarylamine structures, such as triphenylamine (B166846), predicts a propeller-like geometry. researchgate.net In the case of this compound, the optimization would seek to minimize steric hindrance between the bulky trifluoromethyl groups and the amine proton while maximizing electronic stabilization. A full geometry optimization is performed by minimizing the energy with respect to all geometrical coordinates without imposing symmetry constraints. fluorine1.ruresearchgate.net The resulting optimized structure represents a local minimum on the potential energy surface, confirmed by ensuring all calculated vibrational frequencies are positive. fluorine1.ru

Conformational analysis of related structures, like N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), has been successfully performed using DFT calculations at the B3LYP/6-311G++(d,p) level, showing a good match between calculated and experimental X-ray diffraction data. mdpi.com Such studies for this compound would elucidate the preferred spatial arrangement and the energy barriers between different conformations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. fluorine1.ru The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups significantly influences the electronic properties of this compound. Electron-withdrawing groups tend to lower the energy levels of both the HOMO and LUMO. blogspot.comyoutube.com This effect is due to the stabilization of the molecule's electrons by the electronegative fluorine atoms. acs.org The HOMO of this amine is expected to be localized primarily on the nitrogen atom and the phenyl rings, while the LUMO would likely be distributed over the aromatic system, particularly influenced by the trifluoromethyl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net For this compound, the strong electron-withdrawing nature of the CF3 groups is expected to result in a relatively large HOMO-LUMO gap, contributing to the compound's chemical stability.

Table 1: Illustrative Frontier Orbital Data for a Related Aromatic Amine

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Note: Data are representative and based on typical values for aromatic amines with electron-withdrawing substituents.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deajchem-a.com The MEP surface displays the electrostatic potential on the molecule's electron density surface, using a color scale to indicate charge distribution. researchgate.net

Red/Yellow regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net

Green regions represent areas of neutral potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red) localized around the highly electronegative fluorine atoms of the two trifluoromethyl groups and the nitrogen lone pair. The regions around the hydrogen atom of the amine group and potentially the phenyl rings (due to the inductive effect of the CF3 groups) would exhibit a positive potential (blue), marking them as possible sites for nucleophilic interaction. researchgate.netuni-muenchen.de This analysis provides a clear picture of the molecule's charge distribution and helps rationalize its intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure picture. uni-muenchen.dewikipedia.org This method provides quantitative insight into bonding interactions, charge distribution, and delocalization effects within a molecule. wikipedia.orgrsc.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.de These interactions represent delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wikipedia.org For this compound, NBO analysis would likely reveal significant delocalization interactions, such as the hyperconjugation of the nitrogen lone pair (donor) into the antibonding π* orbitals of the phenyl rings (acceptors). This delocalization contributes to the stability of the molecule. The analysis would also quantify the polarization of the C-F and C-N bonds, highlighting the strong electron-withdrawing effect of the trifluoromethyl groups.

Simulation and Correlation of Spectroscopic Parameters (IR, NMR, Raman)

DFT calculations are widely used to predict and interpret spectroscopic data. scirp.orgrsc.org By calculating the vibrational frequencies and intensities, one can generate a theoretical infrared (IR) and Raman spectrum that can be compared with experimental results for structural confirmation. scirp.orgnih.gov

For this compound, the simulated IR spectrum would be expected to show characteristic peaks for:

N-H stretching vibrations.

Aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹. youtube.com

C=C stretching vibrations within the aromatic rings. youtube.com

Strong C-F stretching vibrations characteristic of the trifluoromethyl groups.

In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, ¹H NMR spectra for aromatic protons typically appear in the 6.5-8.0 ppm range. youtube.com The specific splitting patterns would depend on the substitution pattern on the phenyl rings. For the ¹³C NMR spectrum, the carbons attached to the fluorine atoms would show characteristic splitting due to C-F coupling. Furthermore, ¹⁹F NMR is a particularly useful technique for compounds containing trifluoromethyl groups, and its use has been reported for the analysis of derivatives of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate. mdpi.com Computational methods can predict NMR chemical shifts, providing a powerful tool for structural elucidation when compared with experimental data. nih.gov

Quantum Chemical Descriptors and Thermodynamic Property Calculations

From the output of DFT calculations, numerous quantum chemical descriptors can be derived to quantify the global reactivity and stability of a molecule. rasayanjournal.co.in These descriptors offer a theoretical basis for understanding the molecule's behavior in chemical reactions. nih.govrasayanjournal.co.in

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electronic charge from the environment.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (I+A)/2 | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | Indicates resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | Quantifies the global electrophilic nature of a molecule. rasayanjournal.co.in |

In addition to these reactivity descriptors, DFT calculations can provide crucial thermodynamic properties. mdpi.com By performing frequency calculations on the optimized geometry, parameters such as zero-point vibrational energy, enthalpy, constant volume heat capacity, entropy, and Gibbs free energy can be determined over a range of temperatures. scirp.orgmdpi.com These thermodynamic data are essential for predicting the spontaneity and energy changes of chemical reactions involving this compound. elsevierpure.com

Molecular Dynamics Simulations for Self-Assembly Processes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-evolution of molecular systems, offering valuable insights into the mechanisms of self-assembly. While specific MD simulation studies focusing exclusively on the self-assembly of this compound are not extensively documented in publicly available literature, the principles governing the aggregation of structurally related fluorinated aromatic compounds can be extrapolated to understand its behavior.

Computational studies on derivatives such as 3,5-bis(trifluoromethyl)benzylamine (B151408) linked to amino acids have demonstrated the significant role of both hydrogen bonding and π-π stacking interactions in the formation of ordered nanostructures like nanotubes. researchgate.net The trifluoromethyl (-CF3) groups are known to be strong electron-withdrawing moieties, which can influence the electronic properties of the phenyl rings and thereby modulate intermolecular interactions. nih.gov

In a hypothetical MD simulation of this compound, one would typically start with a random distribution of molecules in a simulation box with a suitable solvent. The simulation would then track the trajectories of all atoms over time, governed by a chosen force field that describes the interatomic and intermolecular forces. Key parameters that would be monitored include:

Radial Distribution Functions (RDFs): To understand the local ordering and packing of molecules. Peaks in the RDF would indicate preferred distances between specific atoms or molecular centers of mass, revealing the formation of aggregates.

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds, particularly involving the amine proton and the nitrogen atom, which are crucial for directing the assembly.

π-π Stacking Analysis: To characterize the parallel or T-shaped stacking of the phenyl rings, which is a common driving force for the assembly of aromatic molecules.

Cluster Analysis: To determine the size and shape of the aggregates as they form and evolve over the course of the simulation.

The insights gained from such simulations would be crucial for understanding the initial stages of nucleation and the subsequent growth of self-assembled structures. The fluorinated nature of this compound is expected to introduce unique characteristics to its self-assembly process, such as altered hydrophobicity and potential for fluorine-specific interactions. rsc.orgresearchgate.net

A representative, though hypothetical, set of parameters that could be investigated in an MD simulation of this compound self-assembly is presented in the table below.

| Simulation Parameter | Description | Typical Values / Investigated Range | Expected Insights |

|---|---|---|---|

| Force Field | Set of parameters describing the potential energy of the system. | CHARMM, AMBER, OPLS-AA | Accurate representation of intermolecular forces. |

| Solvent | The medium in which the self-assembly is studied. | Water, Toluene (B28343), Hexafluoroisopropanol | Effect of solvent polarity on aggregation. |

| Temperature | System temperature. | 298 K, 310 K | Influence of thermal energy on the stability of assemblies. |

| Concentration | Number of solute molecules per unit volume. | Varying from low to high | Determination of critical aggregation concentration. |

| Simulation Time | Duration of the simulation. | Nanoseconds to Microseconds | Observation of the full self-assembly pathway. |

By systematically varying these parameters, a comprehensive understanding of the thermodynamic and kinetic factors driving the self-assembly of this compound could be achieved. This knowledge would be invaluable for the rational design of novel materials with tailored properties based on this molecular building block.

Advanced Applications of Bis 3 Trifluoromethyl Phenyl Amine Derived Structures in Catalysis and Materials Science

Organocatalysis with Bis(3-(trifluoromethyl)phenyl)amine Modified Thioureas and Phosphates

Organocatalysis has emerged as a powerful third pillar of catalysis, alongside organometallic and enzymatic catalysis, offering the advantages of metal-free systems, stability, and accessibility. The design of effective organocatalysts often relies on the precise tuning of electronic and steric properties. The this compound framework provides a unique scaffold for the development of such catalysts.

Development of Hydrogen-Bonding Organocatalysts

Hydrogen bonding is a fundamental interaction in organocatalysis, enabling the activation of substrates and the stabilization of transition states. Thioureas, in particular, have been established as privileged hydrogen-bond donors. The acidity of the N-H protons of the thiourea (B124793) moiety is crucial for its catalytic efficacy and can be enhanced by the presence of electron-withdrawing groups on the aryl substituents.

While the development of thiourea-based organocatalysts derived from the more common 3,5-bis(trifluoromethyl)aniline (B1329491) is well-documented, the synthesis and application of catalysts specifically from this compound are not widely reported in scientific literature. The conceptual design of such a catalyst would involve the reaction of this compound with a suitable isothiocyanate to yield an unsymmetrical thiourea. The electronic properties of the two distinct aryl groups would influence the hydrogen-bonding capabilities of the resulting catalyst.

Catalytic Activity in Diverse Organic Transformations (e.g., Michael Additions, Mannich Reactions, Cycloadditions)

Thiourea-based organocatalysts are known to effectively catalyze a wide array of organic reactions, including Michael additions, Mannich reactions, and various cycloadditions. The catalytic cycle typically involves the activation of an electrophile through hydrogen bonding with the thiourea catalyst, thereby lowering the energy barrier for nucleophilic attack.

Table 1: Representative Organic Transformations Catalyzed by Thiourea Organocatalysts

| Reaction Type | General Substrates | General Product |

| Michael Addition | α,β-Unsaturated carbonyls, Nitroolefins | 1,5-Dicarbonyl compounds, γ-Nitro carbonyls |

| Mannich Reaction | Aldehydes, Amines, Ketones | β-Amino carbonyl compounds |

| Cycloaddition | Dienes, Dienophiles | Cyclic and heterocyclic compounds |

This table represents the general scope of thiourea catalysis; specific data for this compound-derived catalysts is not available.

Chiral Phosphoric Acid Catalysts in Enantioselective Synthesis

Chiral phosphoric acids (CPAs) are a powerful class of Brønsted acid organocatalysts that have found widespread application in enantioselective synthesis. The catalytic activity of CPAs stems from their ability to act as chiral proton donors, forming well-defined, hydrogen-bonded intermediates with substrates to control the stereochemical outcome of a reaction. The acidity and steric bulk of the aryl groups at the 3 and 3' positions of the binaphthyl backbone are critical for their effectiveness.

The synthesis of a chiral phosphoric acid from this compound would likely involve its use as a precursor to a chiral diamine or diol, which could then be used to construct a more complex chiral scaffold. However, there is no direct mention in the searched literature of chiral phosphoric acid catalysts being synthesized from or incorporating the this compound unit.

Ligand Design in Transition Metal Catalysis

The properties of transition metal catalysts are profoundly influenced by the ligands that coordinate to the metal center. Ligands play a crucial role in tuning the catalyst's reactivity, stability, and selectivity. The electronic and steric characteristics of the this compound scaffold make it a conceptually interesting building block for ligand design.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The development of efficient ligands has been a key driver of progress in this field. Electron-poor phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step in the catalytic cycle.

While numerous phosphine ligands incorporating trifluoromethylphenyl groups have been developed and utilized in palladium-catalyzed cross-coupling, specific ligands derived directly from this compound are not prominently featured in the scientific literature. The synthesis of such a ligand could potentially involve the phosphinylation of the secondary amine nitrogen or the functionalization of the aryl rings.

Buchwald-Hartwig Amination Enhancements

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which has revolutionized the synthesis of arylamines. The performance of the catalyst system is highly dependent on the choice of ligand. Bulky and electron-rich phosphine ligands are typically used to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

The direct application of this compound as a ligand or a precursor to a ligand for the enhancement of the Buchwald-Hartwig amination is not described in the available literature. Conceptually, its electron-withdrawing trifluoromethyl groups might influence the electronic properties of a resulting ligand, but its specific impact on the efficiency and scope of the Buchwald-Hartwig amination remains to be experimentally determined and reported.

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Typical Substrates |

| Suzuki Coupling | C-C | Aryl/vinyl halide + Aryl/vinyl boronic acid |

| Heck Coupling | C-C | Alkene + Aryl/vinyl halide |

| Buchwald-Hartwig Amination | C-N | Aryl halide + Amine |

| Sonogashira Coupling | C-C | Terminal alkyne + Aryl/vinyl halide |

This table provides an overview of common palladium-catalyzed cross-coupling reactions. Specific examples utilizing ligands derived from this compound are not available in the searched literature.

Advanced Materials Development

The unique electronic properties and structural characteristics imparted by the trifluoromethyl groups make this compound and its derivatives valuable platforms for the development of advanced materials. These materials find applications in cutting-edge fields ranging from organic electronics to nanotechnology and non-linear optics. The strong electron-withdrawing nature of the -CF3 groups enhances the chemical and thermal stability of the resulting materials while precisely tuning their electronic and photophysical properties.

Components for Organic Electronic Devices (e.g., OLEDs)

Derivatives of this compound are investigated for their potential use in organic light-emitting diodes (OLEDs). In OLEDs, the performance is highly dependent on the properties of the materials used in various layers, such as the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). The introduction of trifluoromethylphenyl moieties into triarylamine structures, a common core for hole-transporting materials, can enhance stability and influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. filgen.jpresearchgate.net

Research into related structures demonstrates the utility of the bis(trifluoromethyl)phenyl group. For instance, bis(3,5-trifluoromethyl)phenyl-zinc phthalocyanine (B1677752) has been studied for its optical and electrochemical properties, which are critical for applications in electronic devices. rsc.org Furthermore, the 3,5-bis(trifluoromethyl)phenyl motif is a key component in various organocatalysts, highlighting its robust stability and defined electronic influence, which are desirable traits for OLED materials. rsc.org While direct application of the parent this compound is less common, its structural motifs are integral to the design of new host materials, dopants, and transport materials for next-generation displays. filgen.jp

Table 1: Properties of Related Compounds in Organic Electronics

| Compound/Family | Application/Property | Key Finding | Reference |

|---|---|---|---|

| Triarylamines | Hole-Transport Materials | Palladium-catalyzed synthesis provides access to various derivatives for OLEDs. | researchgate.net |

| Bis(3,5-trifluoromethyl)phenyl-zinc phthalocyanine | Photosensitizer/Electronic Material | Studied for its unique optical, electrochemical, and nonlinear optical properties. | rsc.org |

| 4CzTPN-Ph | TADF Dopant Material | An orange dopant for Thermally Activated Delayed Fluorescence (TADF) OLEDs. | filgen.jp |

Self-Assembled Nanostructures and Supramolecular Materials

The directed formation of complex, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry and nanotechnology. Derivatives incorporating the bis(trifluoromethyl)phenyl moiety have shown significant promise in this area. The trifluoromethyl groups can participate in specific intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which, along with π-π stacking and hydrogen bonding, guide the self-assembly process.

A notable example involves peptide nanotubes derived from the self-assembly of 3,5-bis(trifluoromethyl)benzylamine (B151408) and amino acids like tyrosine and phenylalanine. researchgate.net These studies reveal that the trifluoromethyl groups are key to directing the formation of highly stable and uniform nanotubular structures. Similarly, self-assembled monolayers (SAMs) of 3,5-bis(trifluoromethyl)benzenethiolate on gold surfaces exhibit distinct polymorphism, where the final structure is highly dependent on the preparation conditions. nih.gov This tunability is crucial for fabricating surfaces with tailored properties. The study of supramolecular systems formed between triphenylamine (B166846) derivatives and electron acceptors like tris(pentafluorophenyl)borane (B72294) further illustrates how these amine structures can form ordered one-dimensional polymers. thieme-connect.de

Table 2: Examples of Self-Assembled Systems with Trifluoromethylphenyl Groups

| System | Type of Assembly | Driving Interactions | Key Feature | Reference |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzylamine-amino acid conjugates | Nanotubes | Hydrogen bonding, π-π stacking | Formation of highly stable and uniform nanotubes. | researchgate.net |

| 3,5-Bis(trifluoromethyl)benzenethiolate on Au(111) | Self-Assembled Monolayer (SAM) | Molecule-substrate interactions, intermolecular forces | Exhibits distinct polymorphism based on preparation conditions. | nih.gov |

| Triphenylamine derivatives and Tris(pentafluorophenyl)borane | Supramolecular Polymer | Donor-acceptor interactions, H-bonding | Formation of 1D supramolecular B–N charge transfer systems. | thieme-connect.de |

Non-Linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials are essential for advanced technologies like optical data storage, telecommunications, and optical switches. The NLO response of a material is highly dependent on its molecular structure, particularly the presence of electron-donating and electron-accepting groups linked by a π-conjugated system.

Derivatives of this compound are being explored for their NLO properties. The introduction of the 3,5-bis(trifluoromethyl)benzene group as an isolation group in NLO chromophores has been shown to effectively suppress intermolecular electrostatic interactions. nih.gov This suppression helps in achieving a better macroscopic alignment of the chromophores in a polymer matrix, which is crucial for a large electro-optic (EO) response. In one study, chromophores featuring this isolating group doped into a polycarbonate film yielded an EO coefficient (r33) of 54 pm/V. nih.gov Theoretical studies using Density Functional Theory (DFT) on Schiff bases derived from 3-(trifluoromethyl)aniline (B124266) also predict significant NLO properties, with large first-order hyperpolarizability (β) values, indicating their potential for second-order NLO applications. acs.orgnih.gov

Table 3: NLO Properties of this compound Derivatives and Related Compounds

| Compound Type | NLO Property Investigated | Key Finding | Reference |

|---|---|---|---|

| Chromophores with 3,5-bis(trifluoromethyl)benzene isolation group | Electro-optic (EO) coefficient (r33) | The isolation group suppresses dipole-dipole interactions, achieving an r33 value of 54 pm/V. | nih.gov |

| Schiff base: (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | First-order hyperpolarizability (β) | DFT calculations show a significant NLO response, highlighting its potential for NLO applications. | nih.gov |

Reagents and Building Blocks in Complex Organic Synthesis

The this compound scaffold and its precursors are valuable building blocks in synthetic organic chemistry. The presence of two trifluoromethyl groups on the phenyl rings significantly influences the reactivity and properties of the molecule, making it a useful precursor for a variety of complex chemical structures.

Precursors for Multi-component Reactions and Heterocyclic Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Building blocks containing the bis(trifluoromethyl)phenyl moiety are frequently used in their synthesis. For example, 3,5-bis(trifluoromethyl)aniline and 3',5'-bis(trifluoromethyl)acetophenone (B56603) serve as starting materials for the synthesis of complex pyrazole (B372694) derivatives through multi-step reactions, including condensation and Vilsmeier-Haack reactions. nih.gov These pyrazoles have demonstrated potent biological activity.

Furthermore, derivatives such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have emerged as powerful hydrogen-bonding organocatalysts that facilitate a wide range of organic transformations, including the synthesis of heterocyclic structures. rsc.org The synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine from 3,5-bis(trifluoromethyl)benzylamine provides a key intermediate for the construction of benzodiazepines and other fused heterocycles. mdpi.com The use of 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) in acid-catalyzed condensation reactions with pyrrole (B145914) has also led to the formation of complex macrocycles like expanded porphyrins, demonstrating the utility of this building block in creating intricate molecular architectures. nih.gov

Table 4: Synthesis of Heterocycles Using Bis(trifluoromethyl)phenyl Precursors

| Precursor | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| 3',5'-Bis(trifluoromethyl)acetophenone | Multi-step synthesis including Vilsmeier-Haack reaction | Pyrazole derivatives | Potent antibacterial agents. | nih.gov |

| 3,5-Bis(trifluoromethyl)aniline | Reaction with isothiocyanate | N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Privileged organocatalyst for various transformations. | rsc.org |

| 3,5-Bis(trifluoromethyl)benzylamine | Nucleophilic aromatic substitution, then reduction | N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Intermediate for heterocyclic synthesis. | mdpi.com |

Functional Group Derivatization for Analytical Probes in Surface Chemistry

The unique properties of the bis(trifluoromethyl)phenyl group make it an excellent tag for analytical and surface chemistry applications. The presence of multiple fluorine atoms provides a distinct signal in ¹⁹F NMR spectroscopy and can be used for quantification.

A prime example is the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate as a derivatization reagent for biogenic amines. nih.gov This reagent reacts with amines to form thiourea derivatives that can be easily detected and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The trifluoromethyl groups provide a clear signal for total amine content determination by ¹⁹F NMR. nih.gov In surface chemistry, the formation of self-assembled monolayers (SAMs) from molecules like 3,5-bis(trifluoromethyl)benzenethiol (B1297511) on gold surfaces is a powerful method for surface functionalization. nih.govpolytechnique.edu The structure and properties of these surfaces can be probed using techniques like scanning tunneling microscopy and Hirshfeld surface analysis, which helps in understanding the intermolecular interactions at the nanoscale. nih.govnih.gov

Table 5: Applications in Analytical and Surface Chemistry

| Derivative | Application | Technique(s) | Finding | Reference |

|---|---|---|---|---|

| 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate | Derivatization of biogenic amines | LC-MS/MS, ¹⁹F NMR | Enables sensitive detection and quantification of amines in complex samples like beverages. | nih.gov |

| 3,5-Bis(trifluoromethyl)benzenethiolate | Surface functionalization | Scanning Probe Microscopy | Forms polymorphic self-assembled monolayers on gold, with structure dependent on preparation. | nih.gov |

Future Research Directions and Emerging Trends in Bis 3 Trifluoromethyl Phenyl Amine Research

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of diarylamines, including Bis(3-(trifluoromethyl)phenyl)amine, has traditionally been accomplished through established methods like the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org However, the future of its synthesis lies in developing pathways that are not only efficient but also adhere to the principles of green chemistry.

Conventional methods often require harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper in the Ullmann condensation, or expensive palladium catalysts and ligands in the Buchwald-Hartwig reaction. wikipedia.orgwikipedia.orggoogle.com The presence of the electron-withdrawing trifluoromethyl group on the phenyl rings introduces specific challenges and opportunities in these reactions. acs.org

Future research is focused on several key areas to create more sustainable synthetic routes:

Catalyst Improvement: Developing more active and robust catalysts that can function at lower loadings and under milder conditions (e.g., lower temperatures, atmospheric pressure). This includes exploring catalysts based on more abundant and less toxic metals as alternatives to palladium.

Greener Solvents: Replacing high-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) with more environmentally benign alternatives, such as ionic liquids or even water. researchgate.netresearchgate.net Research has shown that ionic liquids can improve yields and lower reaction temperatures in related fluorination reactions. researchgate.net

Direct C-H Amination: Investigating direct C-H amination strategies that would bypass the need for pre-functionalized starting materials (i.e., aryl halides). acs.org This approach, while still developing, represents a more atom-economical route to diarylamines. acs.org

Novel Methodologies: Exploring alternative coupling strategies that operate under metal-free conditions, such as the desulfinylative Smiles rearrangement, which has shown promise for creating sterically hindered diarylamines. nih.gov

| Synthetic Method | Traditional Approach | Emerging Sustainable Trends |

| Ullmann Condensation | High temperatures (150-300°C), stoichiometric copper, polar solvents (e.g., pyridine (B92270), DMF). google.com | Milder conditions, catalytic copper, use of accelerating ligands, exploration of greener solvents. nih.gov |

| Buchwald-Hartwig Amination | Palladium catalysts with phosphine (B1218219) ligands, strong bases. wikipedia.orglibretexts.org | Development of more efficient catalyst systems, lower catalyst loadings, room temperature reactions, use of alternative metal catalysts. |

| Direct C-H Amination | Not a traditional method. | Development of methods that avoid pre-functionalization of arenes, increasing atom economy. acs.org |

Development of Highly Efficient and Selective Catalytic Systems

While this compound can be a target molecule for synthesis, its true potential in future research lies in its use as a ligand or component in new catalytic systems. The electronic properties imparted by the two trifluoromethyl groups make it an intriguing candidate for modifying the behavior of metal centers in catalysts.

The strong electron-withdrawing nature of the -CF3 groups can significantly influence the electronic environment of a metal catalyst, potentially enhancing its reactivity or altering its selectivity in various organic transformations. Future research in this area will likely concentrate on:

Fine-Tuning Ligand Properties: Systematically modifying the structure of this compound-based ligands to achieve precise control over the steric and electronic properties of the resulting metal complexes. This allows for the optimization of catalyst performance for specific reactions.

Asymmetric Catalysis: Designing chiral versions of these ligands for use in asymmetric catalysis, a critical field for the synthesis of pharmaceuticals and other biologically active molecules. The rigidity and electronic nature of the diarylamine backbone could provide a valuable scaffold for creating highly effective asymmetric catalysts.

Photoredox Catalysis: Exploring the application of metal complexes bearing these ligands in photoredox catalysis. The unique electronic structure could be harnessed to facilitate novel single-electron transfer processes for bond formation.

The goal is to develop catalytic systems that are not only highly active (requiring very low amounts of catalyst) but also highly selective, producing the desired product with minimal byproducts. This is particularly important in complex molecule synthesis where multiple reaction pathways are possible.

Integration with Machine Learning for Property Prediction and Catalyst Design

A significant emerging trend in chemical research is the integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), into the discovery and optimization process. For a compound like this compound, these technologies offer a pathway to accelerate research and development.

Instead of relying solely on experimental trial and error, researchers can use computational approaches to:

Predict Molecular Properties: Employ ML models to predict the physical, chemical, and electronic properties of new derivatives of this compound without needing to synthesize them first. This allows for the rapid screening of large virtual libraries of potential ligand candidates.

Optimize Catalyst Performance: Use algorithms to identify the optimal ligand structure and reaction conditions for a specific catalytic transformation. By analyzing data from previous experiments, ML models can uncover complex relationships between catalyst structure and performance, guiding experimental work in the most promising directions.

Design Novel Catalysts: In a more advanced application, generative AI models could be used to design entirely new catalyst structures based on desired performance criteria. This "in silico" design process can significantly shorten the timeline for discovering next-generation catalysts.

The synergy between computational prediction and experimental validation is expected to be a cornerstone of future research, leading to a more efficient and targeted approach to catalyst development.

Expanding Applications in Next-Generation Functional Materials

The unique electronic properties and stability of this compound make it a promising building block for a new generation of functional materials with advanced properties. Research is expanding beyond traditional catalytic applications into materials science, with a focus on:

Organic Electronics: Incorporating the this compound moiety into the structure of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The trifluoromethyl groups can enhance material stability, influence energy levels, and improve device performance.

Advanced Polymers: Using this compound as a monomer or additive in the synthesis of high-performance polymers. These polymers could exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties, making them suitable for aerospace, electronics, and other demanding applications. For instance, related structures are used in creating olefin block polymers that can act as modifiers to improve the physical properties of resin mixtures. google.com

Sensors and Membranes: Designing materials that incorporate this compound for use in chemical sensors or separation membranes. The specific interactions of the amine and trifluoromethyl groups with other molecules could be exploited for selective detection or transport.

The exploration of this compound in these areas is still in its early stages, but it represents a significant direction for future research, promising to unlock new functionalities and applications for this versatile chemical compound.

Q & A

Q. What are the key physicochemical properties of Bis(3-(trifluoromethyl)phenyl)amine, and how are they experimentally determined?

- Methodological Answer : The compound (CHFN, MW 229.12) exhibits a reduced-pressure boiling point of 358 K at 0.020 bar, as verified by multiple sources . Thermochemical data, including proton affinity (ΔrH° = 1456 ± 8.8 kJ/mol), are determined via gas-phase equilibrium measurements using techniques like ion-molecule reaction equilibria (IMRE) and gas-phase titration . Characterization of purity typically employs high-performance liquid chromatography (HPLC) or gas chromatography (GC), as seen in derivative syntheses (e.g., >98.0% purity criteria) .

Q. How is this compound synthesized, and what steps ensure regioselectivity?

- Methodological Answer : Synthesis often involves nucleophilic aromatic substitution or coupling reactions. For example, derivatives like 3,5-bis(trifluoromethyl)phenylboronic acid are synthesized using palladium-catalyzed cross-coupling, where regioselectivity is controlled by steric and electronic effects of the trifluoromethyl groups . Key intermediates (e.g., nitro precursors) are reduced using iron powder or catalytic hydrogenation, followed by formylation or cyclization steps .

Advanced Research Questions

Q. How do non-covalent interactions involving the 3,5-bis(trifluoromethyl)phenyl group influence enantioselectivity in asymmetric catalysis?

- Methodological Answer : Edge-to-face CArH–π and π–π interactions between the trifluoromethylaryl group and catalytic intermediates (e.g., enamines) stabilize transition states, as demonstrated in multicomponent syntheses of furopyrrole derivatives . Computational modeling (DFT or MD simulations) paired with X-ray crystallography can map these interactions, guiding ligand design for improved enantiomeric excess (e.g., >90% ee achieved via anthracenyl–trifluoromethyl interactions) .

Q. What computational strategies are effective in designing this compound derivatives for biological activity?

- Methodological Answer : Machine learning (ML) models trained on structure-activity relationships (SARs) can predict bioactivity. For instance, ML-driven design of EGFR inhibitors incorporates substituent effects on quinazolin-4-amine scaffolds, where trifluoromethyl groups enhance binding affinity by modulating hydrophobicity and electronic profiles . Virtual screening of derivatives against target enzymes (e.g., kinases) using docking software (AutoDock, Schrödinger) validates hypotheses before synthesis .

Q. How can contradictions in thermochemical data (e.g., boiling points) be resolved experimentally?

- Methodological Answer : Discrepancies in reported boiling points (e.g., 358 K vs. 358.2 K at 0.020 bar) are addressed by standardizing measurement conditions (e.g., dynamic vs. static methods). Differential scanning calorimetry (DSC) or ebulliometry under controlled pressure reduces variability. Cross-referencing with vapor pressure curves and critical point data from the NIST Chemistry WebBook enhances reliability .

Q. What methodologies optimize the synthesis of trifluoromethylaryl-containing polymers for advanced materials?

- Methodological Answer : Polycondensation of bis(trifluoromethyl)aryl diamines with bis(trimellitimide)s yields fluorinated poly(amide imide)s. Reaction conditions (e.g., 180°C in NMP with catalytic pyridine) ensure high molecular weight, while F NMR monitors monomer incorporation . The electron-withdrawing trifluoromethyl groups improve thermal stability (T > 300°C) and solubility in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.